molecular formula C36H26N4 B3226707 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole CAS No. 1257220-48-6

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole

Cat. No.: B3226707
CAS No.: 1257220-48-6
M. Wt: 514.6 g/mol
InChI Key: YQIQKTOKMDHBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core linked to a carbazole moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may bind to specific proteins or DNA, altering their function and leading to therapeutic effects. In electronic applications, its electron-transport properties facilitate the efficient injection and transport of electrons, enhancing device performance .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
  • 9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
  • 3-(2’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-2-yl)-9-phenyl-9H-carbazole

Uniqueness

What sets 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole apart from similar compounds is its unique structural combination of a triazine core and a carbazole moiety. This structure imparts distinct electronic properties, making it particularly suitable for applications in OLEDs and other electronic devices. Additionally, its potential biological activities make it a promising candidate for further medicinal research .

Properties

IUPAC Name

5-(4,6-diphenyl-1,3,5-triazin-2-yl)-7,7-dimethylindeno[2,1-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N4/c1-36(2)29-19-11-9-17-25(29)27-21-28-26-18-10-12-20-31(26)40(32(28)22-30(27)36)35-38-33(23-13-5-3-6-14-23)37-34(39-35)24-15-7-4-8-16-24/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIQKTOKMDHBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131180
Record name 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257220-48-6
Record name 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257220-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-7,7-dimethylindeno[2,1-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 g (28.2 mmol) of 12,12-dimethyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene are dissolved in 225 ml of dimethylformamide under a protective-gas atmosphere, and 1.5 g of NaH, 60% in mineral oil (37.5 mmol), are added. After 1 h at room temperature, a solution of 2-chloro-4,6-diphenyl-1,3,5-triazine (8.5 g, 31.75 mmol) in 75 ml of dimethylformamide is added dropwise. The reaction mixture is then stirred at room temperature for 12 h. After this time, the reaction mixture is poured onto ice and extracted three times with dichloromethane. The combined organic phases are dried over Na2SO4 and evaporated. The residue is extracted with hot toluene. The yield is 12 g (23 mmol, 83%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
37.5 mmol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Reactant of Route 2
Reactant of Route 2
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Reactant of Route 3
Reactant of Route 3
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Reactant of Route 4
Reactant of Route 4
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Reactant of Route 5
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Reactant of Route 6
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.